Cas no 298689-75-5 ((aminomethyl)boronic acid pinacol ester)

(aminomethyl)boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- Aminomethylboronic acid pinacol ester hydrochloride

- (aminomethyl)boronic acid pinacol ester

- Aminomethylboronic Acid Pinacol Ester HCl

- Z1251414026

- MFCD19288890

- (tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine hydrochloride

- VPD10284

- AS-68949

- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanaminehydrochloride

- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine;hydrochloride

- 1-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)METHANAMINE HYDROCHLORIDE

- TQR0104

- etramethyl-1,3,2-dioxaborolan-2-yl)methanaminehydrochloride

- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine hydrochloride

- 298689-75-5

- C7H17BClNO2

- EN300-259919

- 2245102-84-3

- CS-0129838

- AKOS027439442

- 947-693-4

- G31039

-

- MDL: MFCD20620992

- インチ: InChI=1S/C7H16BNO2.ClH/c1-6(2)7(3,4)11-8(5-9)10-6;/h5,9H2,1-4H3;1H

- InChIKey: OWIQFIKOPWDOGX-UHFFFAOYSA-N

- SMILES: CC1(C)C(C)(C)OB(CN)O1.Cl

計算された属性

- 精确分子量: 193.1040866Da

- 同位素质量: 193.1040866Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 143

- 共价键单元数量: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

(aminomethyl)boronic acid pinacol ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-210674-0.1g |

(tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine |

298689-75-5 | 0.1g |

$142.0 | 2023-09-16 | ||

| Enamine | EN300-210674-5.0g |

(tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine |

298689-75-5 | 5g |

$610.0 | 2023-05-31 | ||

| TRC | A578752-250mg |

(Tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine |

298689-75-5 | 250mg |

$ 230.00 | 2023-04-19 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A13316-5g |

Aminomethylboronic acid pinacol ester hydrochloride |

298689-75-5 | 95% | 5g |

18364.0CNY | 2021-07-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A13316-500mg |

Aminomethylboronic acid pinacol ester hydrochloride |

298689-75-5 | 95% | 500mg |

2854.0CNY | 2021-07-13 | |

| Apollo Scientific | OR919478-250mg |

Aminomethylboronic acid pinacol ester hydrochloride |

298689-75-5 | 95% | 250mg |

£130.00 | 2025-02-20 | |

| TRC | A578752-100mg |

(Tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine |

298689-75-5 | 100mg |

$ 115.00 | 2023-04-19 | ||

| Frontier Specialty Chemicals | A13316-5 g |

Aminomethylboronic acid pinacol ester hydrochloride |

298689-75-5 | 5g |

$ 630.00 | 2022-11-04 | ||

| Chemenu | CM213633-1g |

(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine hydrochloride |

298689-75-5 | 98% | 1g |

$307 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10653-10G |

(aminomethyl)boronic acid pinacol ester |

298689-75-5 | 95% | 10g |

¥ 10,296.00 | 2023-04-13 |

(aminomethyl)boronic acid pinacol ester 関連文献

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

(aminomethyl)boronic acid pinacol esterに関する追加情報

Introduction to (Aminomethyl)Boronic Acid Pinacol Ester (CAS No. 298689-75-5)

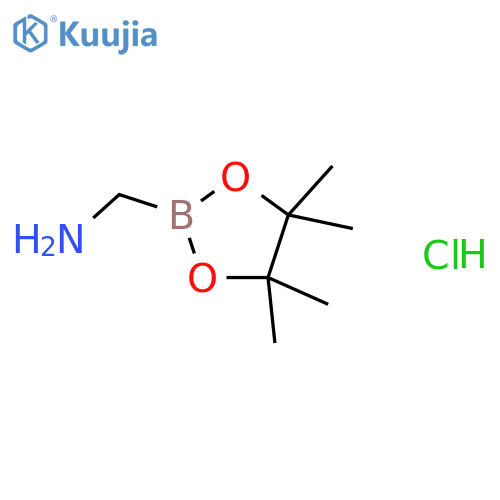

(aminomethyl)boronic acid pinacol ester, with the CAS number 298689-75-5, is a significant compound in the field of chemical and pharmaceutical research. This boronic acid derivative has garnered considerable attention due to its versatile applications in drug development, particularly in the synthesis of novel therapeutic agents and in the field of bioconjugation techniques. The compound's unique structure, featuring both an aminomethyl group and a pinacol ester moiety, makes it a valuable intermediate in various synthetic pathways.

The aminomethyl group provides a reactive site for further functionalization, enabling the attachment of diverse biomolecules such as peptides, proteins, and carbohydrates. This property is particularly useful in the development of targeted drug delivery systems and in the creation of bioimaging agents. The pinacol ester moiety, on the other hand, enhances the stability of the boronic acid group, making it more suitable for use in harsh chemical environments. This stability is crucial for applications where high reactivity is required but must be controlled to prevent unwanted side reactions.

In recent years, significant advancements have been made in the application of boronic acid derivatives in pharmaceuticals. These derivatives have shown promise as inhibitors of various enzymes and as carriers for therapeutic molecules. For instance, boronic acids are well-known for their ability to form reversible covalent bonds with hydroxyl groups, a property that has been exploited in the design of protease inhibitors. The (aminomethyl)boronic acid pinacol ester is no exception and has been explored in several research studies for its potential as an antiviral and anticancer agent.

One of the most notable applications of this compound is in the field of bioconjugation techniques. Bioconjugation involves the covalent attachment of biological molecules to synthetic compounds, often to enhance their pharmacological properties. The (aminomethyl)boronic acid pinacol ester serves as an excellent linker molecule due to its bifunctional nature. The amine group can react with carboxylic acids via amide bond formation, while the boronic acid group can undergo click chemistry reactions with azides to form stable triazoles. These reactions are highly efficient and reversible, making them ideal for use in drug development and diagnostics.

The compound has also been investigated for its role in materials science. Boronic acids are known to self-assemble into supramolecular structures under certain conditions, which can lead to the formation of novel materials with unique properties. The (aminomethyl)boronic acid pinacol ester has been used to create hydrogels and polymers that exhibit tunable mechanical and chemical properties. These materials have potential applications in tissue engineering, drug delivery systems, and smart coatings.

Recent research has highlighted the compound's utility in medicinal chemistry. A study published in 2022 demonstrated that derivatives of (aminomethyl)boronic acid pinacol ester can be effective against various resistant strains of bacteria by inhibiting key enzymes involved in bacterial metabolism. The study also showed that these derivatives can be modified to improve their solubility and bioavailability, making them more suitable for clinical use. This research opens up new avenues for the development of novel antibiotics and anti-inflammatory drugs.

The synthesis of (aminomethyl)boronic acid pinacol ester involves a multi-step process that requires careful optimization to ensure high yield and purity. Typically, the synthesis begins with the reaction of a boron-containing precursor with an appropriate alcohol to form a borate ester intermediate. This intermediate is then treated with an amine source to introduce the aminomethyl group. The final product is purified through recrystallization or column chromatography to remove any impurities.

The purity and quality of (aminomethyl)boronic acid pinacol ester are critical for its application in pharmaceuticals and biotechnology. Impurities can affect the reactivity and stability of the compound, leading to reduced efficacy in drug formulations or unintended side effects in biological systems. Therefore, stringent quality control measures must be implemented throughout the synthesis and purification process.

The future prospects for (aminomethyl)boronic acid pinacol ester are promising, with ongoing research exploring its potential applications in various fields. As our understanding of molecular interactions continues to grow, new uses for this versatile compound are likely to emerge. Whether it is used as a building block for novel drugs or as a component in advanced materials, (aminomethyl)boronic acid pinacol ester is poised to play a significant role in scientific innovation.

298689-75-5 ((aminomethyl)boronic acid pinacol ester) Related Products

- 2248261-18-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate)

- 1339196-01-8(1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane)

- 933744-16-2(4-Amino-1-methylpyrrolidin-2-one)

- 2969617-21-6(O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate)

- 2138307-78-3(1,2-Benzisoxazole-3-carboxylic acid, 7-chloro-)

- 33884-75-2(2-(cyclobutylamino)ethan-1-ol)

- 2171941-61-8(2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid)

- 1126522-69-7(9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

- 1465713-19-2(Tert-butyl(4-methoxy-2-phenylbutyl)amine)

- 1594484-86-2(1-(3-hydroxypiperidin-1-yl)-3-methylpentan-1-one)